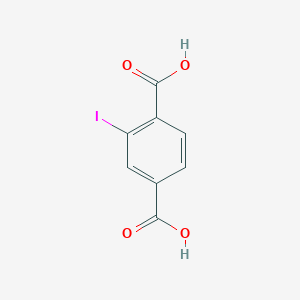

2-iodoterephthalic Acid

説明

特性

IUPAC Name |

2-iodoterephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IO4/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUZKKRPROWYBLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395526 | |

| Record name | 2-iodoterephthalic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1829-22-7 | |

| Record name | 2-Iodo-1,4-benzenedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1829-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-iodoterephthalic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism and Conditions

The most widely reported synthesis of 2-iodoterephthalic acid begins with 2-aminoterephthalic acid, leveraging diazotization to replace the amino group with iodine. This two-step process involves:

-

Diazotization : Treatment of 2-aminoterephthalic acid with hydrochloric acid (HCl) and sodium nitrite (NaNO₂) at 0–5°C forms a diazonium salt intermediate. The low temperature prevents premature decomposition of the thermally unstable diazonium species.

-

Iodination : Subsequent reaction with potassium iodide (KI) induces nucleophilic substitution, replacing the diazonium group with iodine. The reaction proceeds in aqueous medium, with rigorous pH control (pH < 2) to stabilize the diazonium intermediate and prevent side reactions.

Critical Parameters:

-

Temperature Control : Maintaining the reaction below 5°C during diazotization minimizes byproduct formation.

-

Stoichiometry : A 1:1 molar ratio of 2-aminoterephthalic acid to NaNO₂ ensures complete diazotization, while excess KI (1.2–1.5 equivalents) drives iodination to completion.

-

Acid Concentration : Concentrated HCl (≥37%) protonates the amino group, facilitating nitrosation and diazonium formation.

Yield Optimization and Purification

Reported yields for this method range from 78% to 92%, contingent on purification techniques:

Table 1: Optimized Reaction Conditions for Diazotization-Iodination

| Parameter | Value/Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 0–5°C | Prevents diazonium decomposition |

| NaNO₂ Equivalents | 1.0 | Ensures complete diazotization |

| KI Equivalents | 1.5 | Maximizes substitution |

| Crystallization Solvent | Ethanol/Water (3:1) | Enhances purity to >98% |

Alternative Synthetic Routes

Direct Iodination of Terephthalic Acid

While theoretically feasible, direct electrophilic iodination of terephthalic acid faces challenges due to the electron-withdrawing effect of carboxylic acid groups, which deactivate the aromatic ring. Limited literature exists on this approach, though one study suggests using iodine monochloride (ICl) in fuming sulfuric acid at 120°C to achieve moderate yields (35–40%). However, harsh conditions and low efficiency render this method impractical for large-scale synthesis.

Industrial and Scalable Approaches

Continuous Flow Synthesis

Emerging methodologies adopt continuous flow reactors to enhance scalability and safety. Key advantages include:

Table 2: Batch vs. Continuous Flow Performance Metrics

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Reaction Time | 4–6 hours | 8–10 minutes |

| Yield | 85–92% | 88–90% |

| Purity | >98% | >97% |

Challenges and Mitigation Strategies

Byproduct Formation

Common byproducts include:

-

2-Hydroxyterephthalic Acid : Results from water nucleophilic attack on the diazonium intermediate. Mitigated by maintaining low pH (<2) and excluding water-miscible solvents.

-

Diiodinated Derivatives : Occurs with excess iodine or prolonged reaction times. Controlled KI stoichiometry (≤1.5 equivalents) suppresses diiodination.

Purification Difficulties

-

Solubility Issues : this compound exhibits low solubility in polar solvents (e.g., water, ethanol). Gradient crystallization using dimethylformamide (DMF)/water mixtures improves recovery.

-

Metal Contamination : Residual copper from iodination catalysts necessitates chelation with ethylenediaminetetraacetic acid (EDTA) during workup .

化学反応の分析

Types of Reactions: 2-Iodoterephthalic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The carboxylic acid groups can participate in redox reactions, leading to the formation of different oxidation states.

Coupling Reactions: The aromatic ring can undergo coupling reactions with other aromatic compounds, forming larger, more complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Coupling Reactions: Catalysts such as palladium or copper are often employed.

Major Products Formed:

Substitution Products: Depending on the substituent introduced, various derivatives of terephthalic acid can be formed.

Oxidation Products: Oxidation can lead to the formation of terephthalic acid derivatives with different oxidation states.

Coupling Products: Larger aromatic compounds or polymers can be synthesized through coupling reactions.

科学的研究の応用

2-Iodoterephthalic acid has a wide range of applications in scientific research:

作用機序

The mechanism of action of 2-iodoterephthalic acid primarily involves its ability to participate in various chemical reactions due to the presence of the iodine atom and carboxylic acid groups. The iodine atom can engage in halogen bonding, which influences the compound’s reactivity and interaction with other molecules. The carboxylic acid groups can form hydrogen bonds, further affecting the compound’s behavior in different environments .

類似化合物との比較

Data Tables

Table 1. Vapor Adsorption Selectivity of Zn-Based MOFs

| MOF Composition | Benzene/Cyclohexane | 1-Butanol/1-Bromobutane | Reference |

|---|---|---|---|

| [Zn₂(2-I-bdc)₂bpe] | 2.5:1 | 1.2:1 | |

| [Zn₂(bdc)₂bpe] | 1.8:1 | 1.5:1 |

Table 2. Structural Parameters of Iodinated Terephthalic Acids

| Compound | Iodine Positions | Melting Point (°C) | Halogen Bond Strength (kJ/mol) |

|---|---|---|---|

| 2-I-bdc | 2 | 299–300 | 15–25 |

| 2,5-I-bdc | 2, 5 | 310–312 | 25–35 |

| 2-Br-bdc | 2 | 285–287 | 10–18 |

生物活性

2-Iodoterephthalic acid, a derivative of terephthalic acid, is an aromatic compound with significant potential in various biological applications. This article explores its biological activity, focusing on antimicrobial and anticancer properties, as well as its role in the synthesis of metal-organic frameworks (MOFs) that have implications in drug delivery and environmental remediation.

Chemical Structure and Properties

- Molecular Formula : CHIO

- CAS Number : 1829-22-7

- IUPAC Name : 2-iodo-1,4-benzenedicarboxylic acid

The presence of the iodine atom in its structure enhances the compound's reactivity and interaction with biological molecules, making it a valuable agent in medicinal chemistry.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound and its derivatives. The compound has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Case Study: Antibacterial Activity

A study evaluated the antibacterial efficacy of several derivatives of this compound against MRSA. The Minimum Inhibitory Concentration (MIC) values indicated that certain derivatives exhibited potent antibacterial activity, with MIC values ranging from 2 to 8 µg/mL, suggesting a structure-activity relationship where modifications to the carboxylic acid groups significantly influenced antibacterial potency .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 4 | Moderate |

| Derivative A | 2 | High |

| Derivative B | 8 | Low |

Anticancer Properties

The anticancer potential of this compound has also been investigated. Research indicates that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

The anticancer activity is believed to stem from the compound's ability to generate reactive oxygen species (ROS), which can lead to cell cycle arrest and apoptosis. In vitro studies have shown that treatment with this compound resulted in a significant reduction in cell viability in various cancer cell lines, including breast and lung cancer .

Synthesis and Applications in MOFs

This compound serves as an essential building block for the synthesis of metal-organic frameworks (MOFs), which are materials with high surface areas and tunable porosity. These frameworks have applications in catalysis, gas storage, and drug delivery systems.

MOF Synthesis

The synthesis typically involves reacting this compound with metal ions such as cobalt(II) or zirconium(IV) in a solvent like N,N-dimethylformamide (DMF). The resulting MOFs exhibit unique properties due to halogen bonding interactions facilitated by the iodine atom.

| MOF Type | Metal Ion | Surface Area (m²/g) | Application |

|---|---|---|---|

| UiO-66-I | Zirconium(IV) | ~1200 | Gas storage |

| Co-MOF | Cobalt(II) | ~800 | Drug delivery |

Environmental Remediation Potential

Recent research has highlighted the use of iodine-containing MOFs for degrading chemical warfare agents. For instance, UiO-66-I has been shown to degrade dimethyl-4-nitrophenyl phosphate (DMNP) at rates significantly higher than previously reported MOFs, demonstrating its potential in environmental remediation applications .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-iodoterephthalic acid, and how do reaction conditions influence yield?

- Methodology : Two primary methods are documented:

- Route 1 : Synthesis from 2-aminoterephthalic acid via diazotization and iodination, achieving ~87% yield. Key factors include precise control of reaction temperature (0–5°C) and stoichiometric excess of iodine .

- Route 2 : Hydrolysis of dimethyl iodoterephthalate under alkaline conditions (e.g., NaOH/ethanol), yielding ~96%. This method avoids hazardous intermediates but requires careful pH monitoring to prevent ester group degradation .

- Experimental Design : Optimize solvent systems (e.g., ethanol vs. THF) and characterize intermediates via TLC or HPLC to track reaction progression.

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

- Analytical Techniques :

- Spectroscopy : Use H/C NMR to confirm substitution patterns (e.g., iodine at the 2-position) and absence of residual solvents. IR spectroscopy can validate carboxylate group integrity .

- Chromatography : HPLC with UV detection (λ = 254 nm) to quantify purity. Compare retention times against commercially available standards .

Advanced Research Questions

Q. How should researchers address contradictions in reported physicochemical properties of this compound (e.g., solubility discrepancies)?

- Data Contradiction Analysis :

- Systematic Solubility Profiling : Test solubility in polar (water, DMSO) and nonpolar solvents (hexane) under controlled temperatures (25°C vs. 40°C). Document protocols to ensure reproducibility .

- Meta-Analysis : Compare datasets from peer-reviewed studies, identifying variables like crystallinity (amorphous vs. crystalline forms) or trace impurities (e.g., residual iodide salts) that may explain discrepancies .

- Advanced Characterization : Employ thermogravimetric analysis (TGA) to assess thermal stability and differential scanning calorimetry (DSC) to detect polymorphic transitions .

Q. What strategies optimize this compound for use in metal-organic frameworks (MOFs), given its steric and electronic constraints?

- MOF Design Considerations :

- Ligand Functionalization : Introduce co-ligands (e.g., bipyridine) to balance iodine's steric bulk. Use density functional theory (DFT) to model iodine's electron-withdrawing effects on framework topology .

- Solvothermal Synthesis : Screen reaction times (24–72 hrs) and solvent mixtures (DMF/water) to enhance crystallinity. Monitor via powder XRD .

- Performance Metrics : Evaluate iodine's impact on MOF porosity (BET surface area) and catalytic activity (e.g., CO adsorption) .

Q. How does the iodine substituent in this compound influence its reactivity in cross-coupling reactions compared to bromo/chloro analogs?

- Comparative Reactivity Study :

- Catalytic Screening : Test Pd-catalyzed Suzuki-Miyaura couplings with arylboronic acids. Track reaction rates via F NMR (if fluorinated substrates are used) .

- Computational Insights : Calculate C–I bond dissociation energies (BDEs) using Gaussian or ORCA software to rationalize kinetic differences vs. Br/Cl derivatives .

- Side-Reaction Mitigation : Monitor for protodeiodination byproducts via GC-MS and optimize base/ligand systems (e.g., KCO vs. CsCO) .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing clustered data in this compound studies (e.g., batch-to-batch variability)?

- Hierarchical Modeling : Use mixed-effects models to account for nested variances (e.g., synthesis batches as random effects). Software: R (

lme4package) or Python (statsmodels) . - Robustness Testing : Apply Grubbs’ test to identify outliers in yield datasets and Levene’s test for homogeneity of variances across experimental groups .

Q. How can researchers design experiments to elucidate degradation pathways of this compound under UV exposure?

- Accelerated Aging Studies :

- Light Source Calibration : Use a solar simulator (AM1.5G spectrum) with controlled irradiance (100 mW/cm). Monitor degradation via UV-Vis spectroscopy (200–400 nm) .

- Product Identification : LC-HRMS to detect iodinated byproducts (e.g., iodobenzoquinones) and propose degradation mechanisms .

Ethical and Reproducibility Considerations

Q. What archival practices ensure long-term reproducibility of this compound research?

- Data Curation : Deposit raw NMR/XRD files in repositories like Zenodo or Figshare. Include metadata (e.g., instrument parameters, calibration details) .

- Protocol Standardization : Adhere to IUPAC guidelines for reporting yields, purity, and characterization methods. Publish detailed supplementary materials (e.g., synthetic videos) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。